
Rasagiline-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rasagiline-13C3 is a carbon-13 labeled version of rasagiline, a potent and selective irreversible inhibitor of mitochondrial monoamine oxidase (MAO). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of rasagiline. Rasagiline itself is widely known for its application in the treatment of Parkinson’s disease, where it helps to increase the levels of dopamine in the brain by inhibiting its breakdown .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Rasagiline-13C3 involves the incorporation of carbon-13 isotopes into the rasagiline molecule. The synthetic route typically starts with the preparation of the rasagiline intermediate compound, which is then reacted with halogenated propyne to introduce the carbon-13 labeled propargyl group. The final step involves a hydrolysis reaction to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control. The production methods are designed to be cost-effective, environmentally friendly, and suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
Rasagiline-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carbonyl compounds, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Rasagiline-13C3 is used extensively in scientific research, including:
Wirkmechanismus
Rasagiline-13C3 exerts its effects by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine, thereby improving the symptoms of Parkinson’s disease. The molecular targets include the active site of MAO-B, and the pathways involved are related to the regulation of dopamine levels in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible MAO-B inhibitor with additional properties as a glutamate release inhibitor.
Rasagiline: The non-labeled version of Rasagiline-13C3.
Uniqueness
This compound is unique due to its carbon-13 labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool in pharmacokinetic research and drug development .
Eigenschaften
Molekularformel |
C12H13N |
|---|---|
Molekulargewicht |
174.22 g/mol |
IUPAC-Name |
(1R)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m1/s1/i1+1,2+1,9+1 |
InChI-Schlüssel |
RUOKEQAAGRXIBM-FJLQRGDYSA-N |
Isomerische SMILES |
[13CH]#[13C][13CH2]N[C@@H]1CCC2=CC=CC=C12 |
Kanonische SMILES |
C#CCNC1CCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B13356477.png)
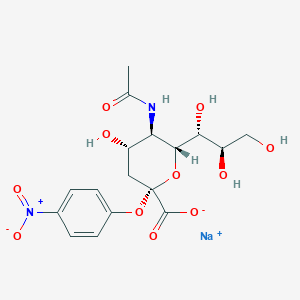

![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13356495.png)
![[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide](/img/structure/B13356499.png)
![Ethyl 4-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B13356509.png)
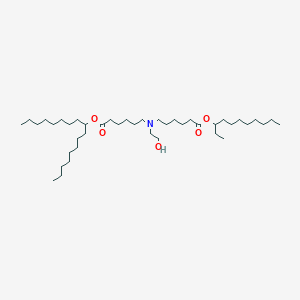
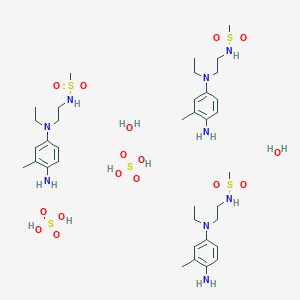
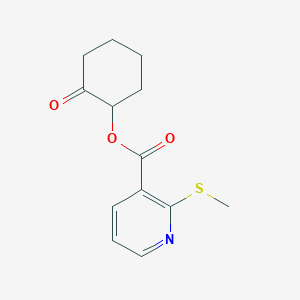
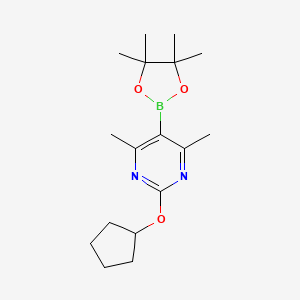
![3-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13356546.png)
![N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13356548.png)

![3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13356560.png)
